![molecular formula C22H38N2O6 B12317847 tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate and tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate are stereoisomers of a bicyclic compound featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters can be achieved through various methods. One efficient approach involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar flow microreactor systems due to their scalability and efficiency. These systems enable continuous production, which is advantageous for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl esters undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Aplicaciones Científicas De Investigación
tert-butyl esters have a wide range of applications in scientific research:
Chemistry: Used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug formulation to enhance the stability and bioavailability of active compounds.
Industry: Applied in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl esters involves their ability to act as protecting groups in chemical reactions. By temporarily masking reactive sites, these compounds allow for selective reactions to occur at other positions within a molecule. This selective reactivity is crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl acetate
- tert-butyl chloride
- tert-butyl alcohol
Comparison
tert-butyl esters are unique due to their ability to act as protecting groups in organic synthesis. Unlike tert-butyl acetate and tert-butyl chloride, which are primarily used as solvents or intermediates, tert-butyl esters are specifically designed to protect functional groups during chemical reactions. tert-butyl alcohol, on the other hand, is commonly used as a solvent and a precursor in various chemical syntheses but does not offer the same protective capabilities as tert-butyl esters.
Propiedades
Fórmula molecular |
C22H38N2O6 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/2C11H19NO3/c2*1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h2*8,13H,4-7H2,1-3H3/t2*8-,11+/m10/s1 |
Clave InChI |
NPFVZAJPDLUZDS-BVRIPTSRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO.CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO.CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


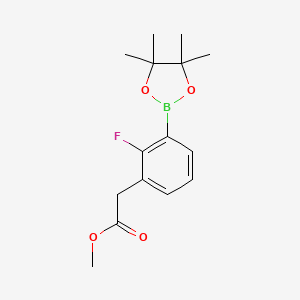
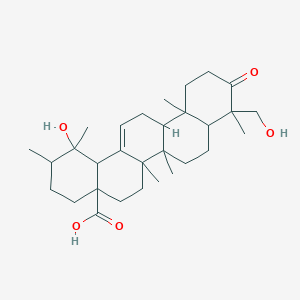
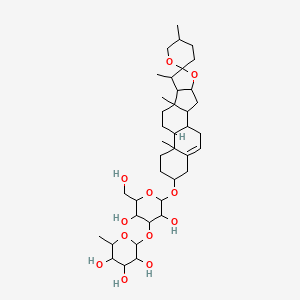

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)


![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
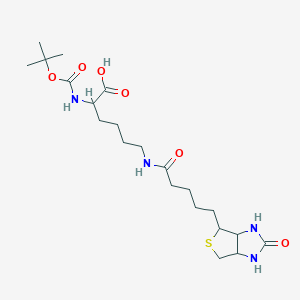
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
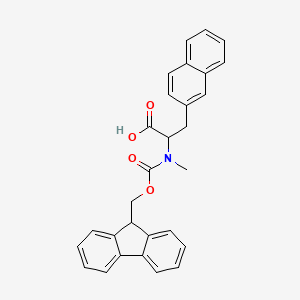
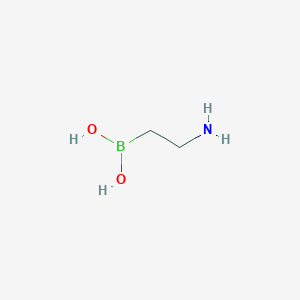
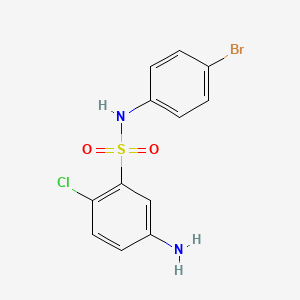
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
